

Using 4-Chlorobenzanilide as an intermediate in pharmaceutical synthesis.

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Compound of Interest

Compound Name: 4-Chlorobenzanilide

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An Application Guide to **4-Chlorobenzanilide**: A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

Authored by: A Senior Application Scientist

Abstract

4-Chlorobenzanilide (CAS: 6833-15-4) is a pivotal chemical intermediate, recognized for its role in the synthesis of a range of organic compounds, particularly in the pharmaceutical and agrochemical sectors.^[1] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, applications, and handling of **4-Chlorobenzanilide**. We will explore its synthesis via nucleophilic acyl substitution, its application in the synthesis of key active molecules, and provide detailed protocols and safety guidelines grounded in established chemical principles.

Introduction and Physicochemical Profile

4-Chlorobenzanilide, with the chemical formula $C_{13}H_{10}ClNO$, is a white to yellowish crystalline solid.^[1] It is characterized by its poor solubility in water but good solubility in various organic solvents.^[1] Its chemical structure, featuring a stable amide linkage flanked by a phenyl and a 4-chlorophenyl group, makes it a valuable and reactive building block in multi-step organic synthesis. The chloro-substituent provides a reactive site for further functionalization, while the amide group can be involved in various cyclization and condensation reactions. The presence

of chlorine is a common feature in many approved pharmaceutical drugs, often enhancing their efficacy and metabolic stability.[2]

Table 1: Physicochemical Properties of **4-Chlorobenzanilide**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 6833-15-4 | [3][4][5] |
| Molecular Formula | C ₁₃ H ₁₀ ClNO | [1][6] |
| Molar Mass | 231.68 g/mol | [1] |
| Appearance | White to yellowish crystalline solid | [1] |
| Melting Point | 199-201 °C (lit.) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Synthesis of 4-Chlorobenzanilide: The Schotten-Baumann Reaction

The most direct and common laboratory-scale synthesis of **4-Chlorobenzanilide** involves the acylation of aniline with 4-chlorobenzoyl chloride.[7] This is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.

Causality of Experimental Choices:

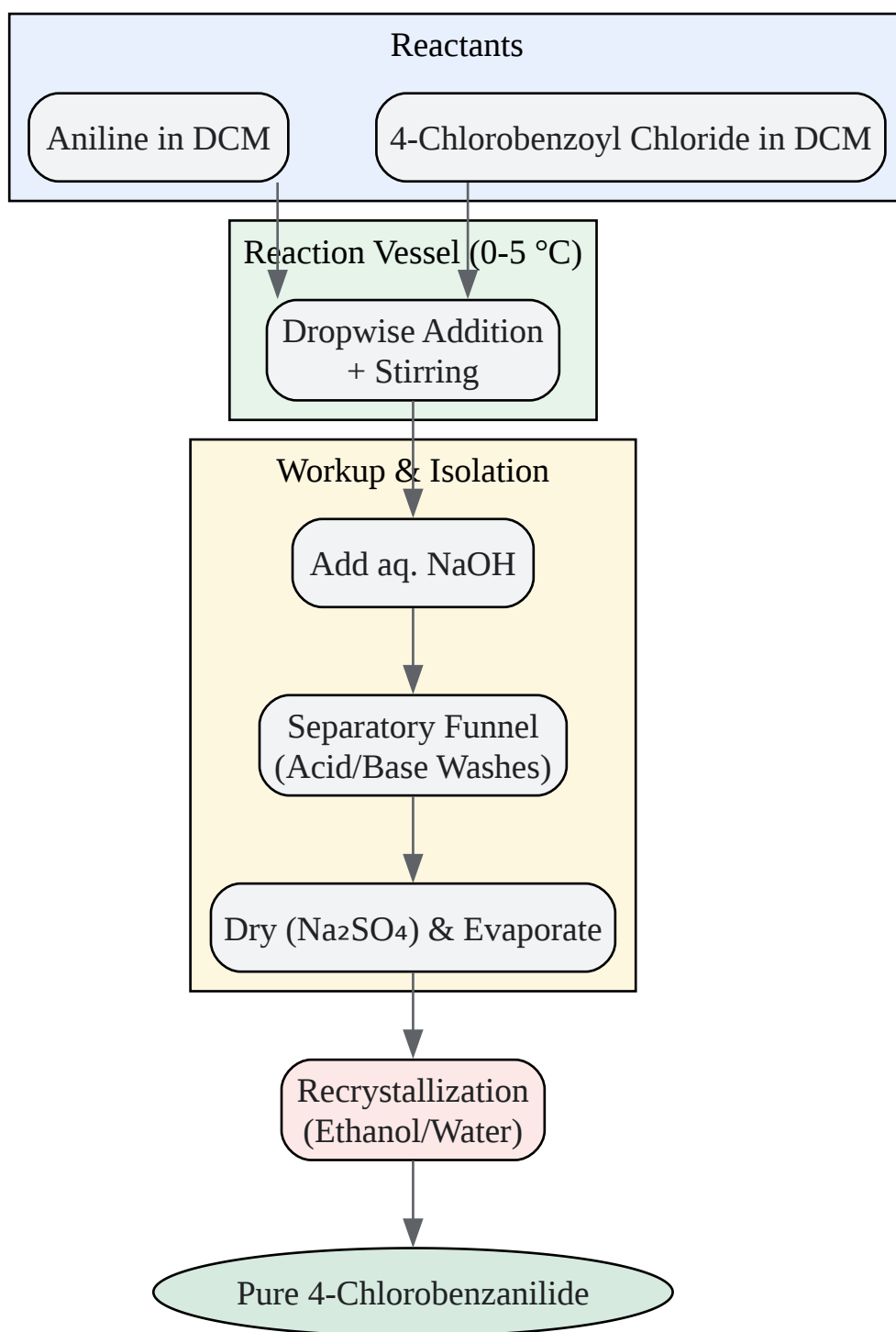
- **Base:** A weak base, such as aqueous sodium hydroxide or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
- **Solvent:** A two-phase system (e.g., dichloromethane and water) is often employed. The reactants are in the organic phase, while the base and the HCl salt byproduct are in the aqueous phase, simplifying workup.

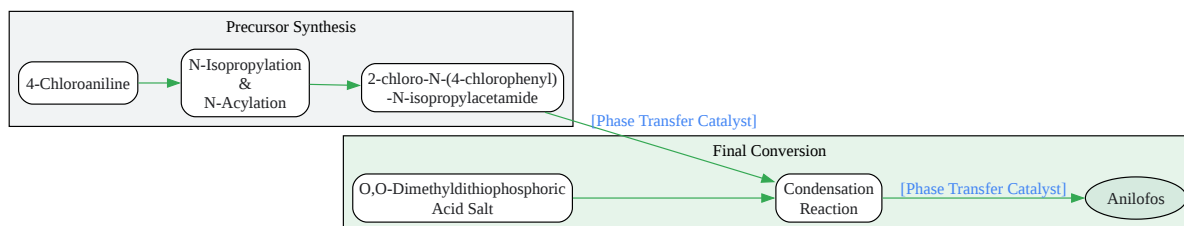
- Temperature: The reaction is typically performed at a low temperature (0-5 °C) initially to control its exothermic nature and minimize side reactions.

Experimental Protocol: Synthesis of 4-Chlorobenzanilide

- Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dichloromethane (DCM, 50 mL). Cool the flask in an ice bath to 0-5 °C.
- Reagent Addition: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in DCM (20 mL). Add this solution dropwise to the stirring aniline solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, add 10% aqueous sodium hydroxide solution (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir vigorously for 1-2 hours.
- Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Chlorobenzanilide** as a white solid.

Visualization of Synthesis Workflow





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